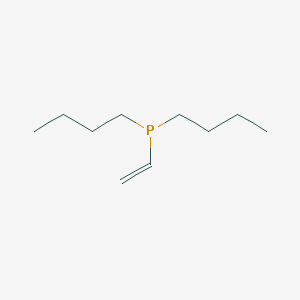

Phosphine, dibutylvinyl-

Description

Phosphine, dibutylvinyl- is a tertiary organophosphorus compound with the formula $(C4H9)2P-CH2CH_2$ (assuming a vinyl group attached to phosphorus). It belongs to the class of alkyl/vinyl-substituted phosphines, characterized by two butyl groups and one vinyl group bonded to a central phosphorus atom. Such compounds are notable for their electronic and steric properties, which influence their reactivity, stability, and applications in catalysis and materials science .

Properties

CAS No. |

13652-22-7 |

|---|---|

Molecular Formula |

C10H21P |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

dibutyl(ethenyl)phosphane |

InChI |

InChI=1S/C10H21P/c1-4-7-9-11(6-3)10-8-5-2/h6H,3-5,7-10H2,1-2H3 |

InChI Key |

CQOGRDZYCMHKKE-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)C=C |

Canonical SMILES |

CCCCP(CCCC)C=C |

Other CAS No. |

13652-22-7 |

Synonyms |

Phosphine, dibutylvinyl- |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Catalysis

Dibutylvinylphosphine participates in zwitterionic intermediate formation, a hallmark of nucleophilic phosphine catalysis. The phosphorus center attacks electron-deficient alkenes, generating reactive intermediates for subsequent transformations:

-

Example : Reaction with γ-vinyl allenoates forms zwitterionic species (e.g., 2–18 in Scheme 5), enabling ε-umpolung additions or annulations with pronucleophiles like malonates .

-

Mechanism :

Michaelis–Arbuzov-Type Reactions

While classical Arbuzov reactions involve trivalent phosphorus esters and alkyl halides, tertiary phosphines like dibutylvinylphosphine may undergo analogous Sₙ2 substitutions under specific conditions:

-

Key Insight : Bulky substituents (e.g., butyl groups) slow reaction rates due to steric hindrance .

-

Proposed Pathway :

Subsequent halide attack yields phosphine oxide derivatives .

Oxidation and Functionalization

The vinyl group facilitates oxidative transformations:

-

Oxidation to Phosphine Oxide :

Autoxidation under aerobic conditions is common for tertiary phosphines .

-

Epoxidation : Reaction with peracids (e.g., mCPBA) yields:

(C₄H₉)₂P-CH=CH₂+RCO₃H\rightarrow (C₄H₉)₂P-CH(O)-CH₂-O-COR$$[6].

Cycloaddition Reactions

The vinyl group participates in [2+2] and [3+2] cycloadditions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| [2+2] Cycloaddition | Electron-deficient alkenes | Phosphacyclobutane derivatives | Thermal/UV |

| [3+2] Dipolar Cycloaddition | Azides | Triazoline intermediates | Room temperature |

Example: Reaction with trimethylphosphine yields phosphanylidene-phosphoranes via [1+2] cycloaddition .

Hydrophosphination

The phosphorus-hydrogen bond in secondary phosphines is absent in dibutylvinylphosphine, but analogous reactivity is observed in hydrophosphination of alkynes:

Silylation and Halogenation

-

Silylation : Reacts with chlorotrimethylsilane (Me₃SiCl) to form silyl-protected derivatives, enhancing stability .

-

Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) targets the vinyl group, yielding dihalides:

(C₄H₉)₂P-CH=CH₂+X₂\rightarrow (C₄H₉)₂P-CHX-CH₂X\quad (X=Cl,Br)$$[3][6].

Metal Coordination and Catalysis

Dibutylvinylphosphine acts as a ligand in transition-metal complexes:

-

Pd(0) Complexes : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Ru Catalysts : Enable asymmetric alkylation of benzylic halides via dynamic kinetic resolution .

Comparative Reactivity Table

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : Dibutylvinylphosphine’s synthesis route is underexplored in the literature but may parallel methods for alkyl phosphines (e.g., Grignard reactions) .

- Thermodynamic Data : Triphenylphosphine’s vapor pressure (202.22 kPa at 687.15 K) serves as a benchmark; alkyl/vinyl analogs likely have higher volatility .

- Environmental Impact : Reduced phosphorus compounds like phosphine participate in biogeochemical cycles, but dibutylvinylphosphine’s environmental fate remains unstudied .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dibutylvinylphosphine, and how can purity be optimized?

- Methodology : Dibutylvinylphosphine is typically synthesized via nucleophilic substitution between dibutylphosphine and vinyl halides under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Purification involves fractional distillation or column chromatography, followed by characterization using NMR to confirm phosphorus bonding environments and GC-MS to assess purity .

- Key Considerations : Reaction conditions (temperature, solvent polarity) significantly influence yield. Trace oxygen or moisture can lead to phosphine oxide byproducts, necessitating strict inert handling protocols .

Q. Which analytical techniques are most effective for characterizing dibutylvinylphosphine and its derivatives?

- Methodology :

- Spectroscopy : and NMR to resolve vinyl and phosphorus electronic environments.

- Chromatography : GC-MS or HPLC for purity assessment and byproduct identification.

- Vibrational Analysis : IR spectroscopy to detect P-C and C=C stretching modes (900–1100 cm) .

- Validation : Cross-referencing with databases like SciFinder ensures spectral assignments align with literature .

Q. How does dibutylvinylphosphine’s stability vary under different storage conditions?

- Methodology : Stability studies involve:

- Thermal Analysis : TGA/DSC to assess decomposition thresholds.

- Solvent Compatibility : Testing solubility and degradation in polar vs. non-polar solvents.

- Oxidation Resistance : Monitoring phosphine oxide formation via NMR after exposure to air or moisture .

Advanced Research Questions

Q. What mechanistic insights explain dibutylvinylphosphine’s reactivity in transition-metal-catalyzed reactions?

- Methodology :

- Kinetic Studies : Track reaction intermediates using in situ NMR or stopped-flow techniques.

- Computational Modeling : DFT calculations to map electron-transfer pathways during ligand-metal coordination .

- Isotopic Labeling : Use deuterated vinyl groups to probe regioselectivity in cross-coupling reactions .

- Contradictions : Conflicting reports on radical vs. ionic pathways in phosphine-mediated reactions require controlled radical-trapping experiments (e.g., TEMPO) to resolve .

Q. How can discrepancies in phosphine detection limits across spectroscopic studies be resolved?

- Case Example : The Venusian phosphine controversy highlights challenges in distinguishing overlapping spectral lines (e.g., PH vs. SO) .

- Methodology :

- Multi-Method Validation : Combine rotational-vibrational spectroscopy (IR, Raman) with mass spectrometry.

- Error Analysis : Quantify signal-to-noise ratios and baseline distortions using high-resolution instruments (e.g., TEXES for planetary atmospheres) .

Q. What strategies improve dibutylvinylphosphine’s efficacy as a ligand in asymmetric catalysis?

- Methodology :

- Steric/Electronic Tuning : Introduce substituents on the vinyl or butyl groups to modulate metal-ligand bond angles.

- Chiral Derivatization : Attach enantiopure auxiliaries (e.g., binaphthyl groups) and evaluate enantioselectivity via HPLC chiral columns .

- Structure-Activity Relationships (SAR) : Correlate ligand geometry (X-ray crystallography) with catalytic turnover rates .

Q. How does dibutylvinylphosphine interact with environmental matrices, and what are its degradation pathways?

- Methodology :

- Environmental Simulation : Use LC-MS/MS to track degradation products in aqueous/organic mixtures under UV light or microbial action.

- Ecotoxicity Assays : Test bioaccumulation in model organisms (e.g., Daphnia magna) via OECD guidelines .

- Data Gaps : Limited terrestrial ecotoxicity data necessitate comparative studies with structurally analogous phosphines .

Q. What thermodynamic properties govern dibutylvinylphosphine’s phase behavior under extreme conditions?

- Methodology :

- High-Pressure Studies : Diamond-anvil cell experiments to measure compressibility and phase transitions.

- Vapor-Liquid Equilibrium (VLE) Modeling : Predict volatility using Antoine equation parameters derived from experimental boiling points .

- Challenges : Discrepancies in vapor pressure data require recalibration with static or dynamic measurement techniques .

Methodological Frameworks

- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) to structure questions on catalytic efficiency or toxicity .

- Data Validation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs addressing phosphine stability or environmental impact .

- Contradiction Resolution : Reanalyze spectral data with error margin adjustments (e.g., Venusian phosphine detection limits reduced from 20 ppb to 1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.